![molecular formula C7H6F9IO B1617754 1-Heptanol, 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodo- CAS No. 80233-96-1](/img/structure/B1617754.png)
1-Heptanol, 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodo-
Overview
Description
“1-Heptanol, 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodo-” is a chemical compound with the molecular formula C7H6F9IO . It is also known by other names such as “3-Nonafluorobutyl-2-iodopropanol” and "4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptan-1-ol" . The molecular weight of this compound is 404.01 g/mol .
Synthesis Analysis
The synthesis of this compound can be achieved by heating 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodo-heptan-1-ol. This reaction requires the reagent lithium aluminium hydride and the solvent diethyl ether, and the reaction time is about 3 hours .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C7H6F9IO/c8-4(9,1-3(17)2-18)5(10,11)6(12,13)7(14,15)16/h3,18H,1-2H2 . The Canonical SMILES string representation is: C(C(CO)I)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F .Physical And Chemical Properties Analysis
This compound has a molecular weight of 404.01 g/mol . It has a computed XLogP3-AA value of 4 , indicating its lipophilicity. The compound has one hydrogen bond donor and ten hydrogen bond acceptors . The topological polar surface area is 20.2 Ų . The heavy atom count is 18 .Scientific Research Applications
Organic Synthesis and Reaction Mechanisms
- Iodohydroxylation and Fragmentation Reactions: A study discusses the iodohydroxylation of 1-phenyltricyclo[4.1.0.02,7]heptane, leading to the formation of diastereomeric 7-iodo-6-phenyl-6-norpinanols, showcasing the application in synthetic organic chemistry and reaction mechanism studies (Vasin, Romanova, & Razin, 2017).
Material Science and Chemistry
- Polyfluorinated Compounds Synthesis: Research into polyfluorinated compounds, including those derived from heptane and related structures, has implications for material science, highlighting the synthesis and properties of polyfluorinated bicycloheptanes and their derivatives (Stephens, Tatlow, & Wood, 1971).
Pharmacology and Medical Applications
- Antibacterial Drug Development: Novel compounds with potential antibacterial properties for respiratory tract infections were developed, demonstrating the application of complex heptane derivatives in developing new therapeutics (Odagiri et al., 2013).
Environmental and Analytical Chemistry
- Emission Reduction in Diesel Engines: Investigation into the effects of fuel aromatic and oxygenate compounds on diesel engine emissions, including the base fuel heptane, highlights the environmental applications of heptane derivatives in studying and improving fuel compositions for reduced emissions (Xiao, Ladommatos, & Zhao, 2000).
Safety and Hazards
properties
IUPAC Name |
4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F9IO/c8-4(9,1-3(17)2-18)5(10,11)6(12,13)7(14,15)16/h3,18H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYUEAAHUZJSMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)I)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20895238 | |
Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20895238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
80233-96-1 | |
Record name | 1-Heptanol, 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080233961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20895238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.